Cas no 95-20-5 (2-Methylindole)

2-Methylindole structure
2-Methylindole structure
Produktname:2-Methylindole
CAS-Nr.:95-20-5
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005616
CID:34783
PubChem ID:7224

2-Methylindole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methylindole
    • 2-methylindole (alpha)
    • 1H-Indole,2-methyl-
    • 2-methyl-1H-indole
    • Methyl ketole
    • α-Methylindole
    • NSC 7514
    • Methylketole
    • 1H-Indole, 2-methyl-
    • Indole, 2-methyl-
    • 2-METHYL INDOLE
    • BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • I7CN58827I
    • 2-methylindol
    • methyl indole
    • 2-methyl-indole
    • 2-methyl-1h-indol
    • PubChem7504
    • 2-methyl-1-H-indole
    • KSC486Q8R
    • Indole, 2-methyl- (8CI)
    • ARONIS020142
    • NSC7514
    • KUC106
    • 2-Methyl-1H-indole (ACI)
    • MDL: MFCD00005616
    • Inchi: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
    • InChI-Schlüssel: BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • Lächelt: C1C=C2C(NC(C)=C2)=CC=1
    • BRN: 109781

Berechnete Eigenschaften

  • Genaue Masse: 131.07300
  • Monoisotopenmasse: 131.073499
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 122
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 15.8
  • XLogP3: 2.5
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Nadel- oder Flockenkristallin Pulver.
  • Dichte: 1.07
  • Schmelzpunkt: 57-59 °C (lit.)
  • Siedepunkt: 273 °C(lit.)
  • Flammpunkt: Fahrenheit: 285.8° f< br / >Celsius: 141° C< br / >
  • Brechungsindex: 1.6070 (estimate)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 15.79000
  • LogP: 2.47630
  • Löslichkeit: Löslich in Ethanol, Ether, Aceton, Benzol, Chloroform und Schwefelsäure, leicht löslich in heißem Wasser, unlöslich in kaltem Wasser.
  • Sensibilität: Light Sensitive
  • FEMA: 3256

2-Methylindole Sicherheitsinformationen

  • Symbol: GHS05
  • Prompt:Warnung
  • Signalwort:Danger
  • Gefahrenhinweis: H318
  • Warnhinweis: P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 41
  • Sicherheitshinweise: S36/37-S24/25
  • FLUKA MARKE F CODES:8-10-13-23
  • RTECS:NM0345000
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
  • TSCA:Yes
  • Risikophrasen:R20/21/22

2-Methylindole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Methylindole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB117944-1 kg
2-Methylindole, 98%; .
95-20-5 98%
1 kg
€400.00 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M013A-100g
2-Methylindole
95-20-5 98%
100g
¥85.0 2022-05-30
Oakwood
003402-100g
2-Methylindole
95-20-5 98+%
100g
$45.00 2024-07-19
Enamine
EN300-18136-0.5g
2-methyl-1H-indole
95-20-5 96%
0.5g
$21.0 2023-09-19
Enamine
EN300-18136-2.5g
2-methyl-1H-indole
95-20-5 96%
2.5g
$27.0 2023-09-19
Enamine
EN300-18136-50.0g
2-methyl-1H-indole
95-20-5 96%
50g
$51.0 2023-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86781-250mg
2-Methylindole
95-20-5
250mg
¥198.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
128701-500G
2-Methylindole, 98%
95-20-5 98%
500G
¥ 802 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005661-25g
2-Methylindole
95-20-5 97%
25g
¥28 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86780-100g
2-Methylindole
95-20-5
100g
¥76.0 2021-09-08

2-Methylindole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Ethylene ,  Potassium carbonate ,  Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ;  rt; rt → 110 °C; 3 h, 110 °C
Referenz
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Maeda, Katsumi; Matsubara, Ryosuke ; Hayashi, Masahiko, Organic Letters, 2021, 23(5), 1530-1534

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referenz
The chemistry of indoles
Mills, Keith, 1966, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ;  4 - 12 h, rt
Referenz
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  12 h, rt
Referenz
Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis
Quan, Yangjian; Lan, Guangxu; Shi, Wenjie; Xu, Ziwan; Fan, Yingjie; et al, Angewandte Chemie, 2021, 60(6), 3115-3120

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
Referenz
Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine
Fujita, Kenichi; Yamamoto, Kazunari; Yamaguchi, Ryohei, Organic Letters, 2002, 4(16), 2691-2694

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, reflux
Referenz
Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity
Arisawa, Mitsuhiro; Kasaya, Yayoi; Obata, Tohru; Sasaki, Takuma; Ito, Mika; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referenz
Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles
Cho, C. S.; Kim, J. H.; Kim, T.-J.; Shim, S. C., Tetrahedron, 2001, 57(16), 3321-3329

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: 2765219-06-3 Solvents: Acetonitrile ;  24 h, rt
Referenz
Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2'-Pyridyl)benzimidazole Scaffold
Echevarria, Igor; Vaquero, Monica ; Manzano, Blanca R. ; Jalon, Felix A.; Quesada, Roberto; et al, Inorganic Chemistry, 2022, 61(16), 6193-6208

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: 2177262-59-6 Solvents: p-Xylene ;  48 h, 140 °C
Referenz
Osmium Catalysts for Acceptorless and Base-Free Dehydrogenation of Alcohols and Amines: Unusual Coordination Modes of a BPI Anion
Buil, Maria L.; Esteruelas, Miguel A. ; Gay, M. Pilar ; Gomez-Gallego, Mar; Nicasio, Antonio I.; et al, Organometallics, 2018, 37(4), 603-617

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  72 h, 6 atm, 120 °C
Referenz
A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization
Banini, Serge R.; Turner, Michael R.; Cummings, Matthew M.; Soederberg, Bjoern C. G., Tetrahedron, 2011, 67(20), 3603-3611

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ;  48 h, 140 °C
Referenz
Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines
Esteruelas, Miguel A. ; Lezaun, Virginia; Martinez, Antonio; Olivan, Montserrat; Onate, Enrique, Organometallics, 2017, 36(15), 2996-3004

Synthetic Routes 12

Reaktionsbedingungen
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Referenz
Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles
By Pang, Shaofeng et al, Green Chemistry, 2020, 22(6), 1996-2010

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Cadmium sulfide ,  Cadmium selenide ,  Nickel dichloride Solvents: Acetonitrile ,  Water ;  12 h, rt
Referenz
Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots
Liu, Yanpeng; Yu, Tianjun; Zeng, Yi; Chen, Jinping; Yang, Guoqiang; et al, Catalysis Science & Technology, 2021, 11(11), 3810-3817

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Carbon Solvents: 2-Methyl-2-butanol ;  24 h, 10 bar, 150 °C
Referenz
Metal- and Additive-Free Aerobic Dehydrogenation of N-Heterocycles and Hydrocarbons by N-Doped Carbon
Shang, Sensen; Li, Yingguang; Lv, Ying; Dai, Wen, Asian Journal of Organic Chemistry, 2022, 11(7),

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ;  32 h, rt
Referenz
Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocycles
Chen, Yaju; Jiang, Jun, Sustainable Energy & Fuels, 2021, 5(24), 6478-6487

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
Referenz
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Palladium
Referenz
Indoles. II. The acid-catalyzed rearrangement of N-(2-alkenyl)anilines
Bader, Alfred R.; Bridgewater, Roden J.; Freeman, Paul R., Journal of the American Chemical Society, 1961, 83, 3319-23

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Water ;  15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Referenz
Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates
An, Li-Tao; Cai, Jing-Jing; Pan, Xiang-Qiang; Chen, Tang-Ming; Zou, Jian-Ping; et al, Tetrahedron Letters, 2015, 56(26), 3996-3998

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ;  24 h, 165 °C
Referenz
Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes
Muthaiah, Senthilkumar; Hong, Soon Hyeok, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
Referenz
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; Iwai, Tomohiro; Sawamura, Masaya, Organic Letters, 2020, 22(13), 5240-5245

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ;  4 d, rt → 150 °C
Referenz
Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst
Xu, Ruibo; Chakraborty, Sumit; Yuan, Hongmei; Jones, William D., ACS Catalysis, 2015, 5(11), 6350-6354

2-Methylindole Raw materials

2-Methylindole Preparation Products

2-Methylindole Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:95-20-5)2-Methylindole
Bestellnummer:A904499
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:17
Preis ($):244.0
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